4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester
Overview
Description
4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester , often referred to as DTTE , is a synthetic organic compound. It belongs to the class of thiophene derivatives and exhibits interesting properties due to its unique molecular structure.
Synthesis Analysis
The synthesis of DTTE involves several steps, including the condensation of 3-phenyl-thiourea with 2,3-dibromo-4,5-dimethylthiophene . The resulting intermediate is then subjected to esterification with ethyl alcohol to yield the final product. Researchers have explored various synthetic routes to optimize yields and purity.
Molecular Structure Analysis
DTTE’s molecular formula is C₁₆H₁₆N₂O₂S₂ . Let’s examine its structural features:
- The thiophene ring provides aromaticity and electron delocalization.
- The phenyl-thioureido group contributes to its reactivity and potential biological activity.
- The ethyl ester moiety enhances solubility and facilitates administration.
Chemical Reactions Analysis
DTTE participates in several chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
- Arylation : The phenyl group can undergo arylation reactions, leading to substituted derivatives.
- Thiourea Cleavage : The thiourea moiety can be cleaved, yielding thiocyanate ions.
Physical And Chemical Properties Analysis
- Melting Point : DTTE typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents like chloroform and acetone .
- Color : The compound appears as a yellow crystalline solid .
- UV-Vis Absorption : DTTE exhibits absorption peaks in the UV region due to its conjugated system.
Scientific Research Applications
Antimicrobial and Antifungal Potential : A study by Mabkhot et al. (2017) synthesized new thiophene derivatives and found that these compounds, due to their structure, showed promising antibacterial and antifungal properties. Their research suggests that similar compounds could be effective against certain bacterial strains and fungi (Mabkhot et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines : Ghorab et al. (2013) reported that novel thiophene derivatives demonstrated significant antiproliferative activity, particularly against breast and colon cancer cell lines. This suggests that compounds like 4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester might have applications in cancer research (Ghorab et al., 2013).
Functionalization and Selective Esterification : A study by Zhang et al. (2014) on 3,4-Ethylenedioxythiophene explored functionalization and selective esterification, relevant to the synthesis and modification of thiophene-based compounds for various applications (Zhang et al., 2014).
Synthesis of Novel Thiophene Derivatives : Shanmuganathan et al. (2017) synthesized novel derivatives of 4,5-diarylthiophene-2-carboxylic acid and evaluated their anti-inflammatory and antioxidant properties. This indicates the potential of thiophene derivatives in developing new pharmaceuticals (Shanmuganathan et al., 2017).
Calcium Channel Blocking Properties : Atwal et al. (1987) explored the synthesis of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, which are structurally related to thiophene derivatives. They found these compounds to be effective calcium channel blockers, suggesting potential cardiovascular applications (Atwal et al., 1987).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Irritant : Avoid skin and eye contact.
- Environmental Impact : Dispose of properly; it may persist in the environment.
Future Directions
- Biological Activity : Investigate DTTE’s potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Derivatives : Synthesize and explore structurally modified derivatives.
- Drug Development : Assess its pharmacokinetics and pharmacodynamics for drug development.
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-4-20-15(19)13-10(2)11(3)22-14(13)18-16(21)17-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHSNITUKIQCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester | |
CAS RN |
59898-45-2 | |
Record name | 4,5-DIMETHYL-2-(3-PHENYL-THIOUREIDO)-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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